molecular formula C6H8O3 B15146465 2-Butenoic acid, 3-methyl-4-oxo-, methyl ester CAS No. 153812-94-3

2-Butenoic acid, 3-methyl-4-oxo-, methyl ester

Cat. No.: B15146465
CAS No.: 153812-94-3
M. Wt: 128.13 g/mol
InChI Key: MQEABLCNUISMMX-UHFFFAOYSA-N
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Description

2-Butenoic acid, 3-methyl-4-oxo-, methyl ester is an organic compound with the molecular formula C6H8O3. It is also known as methyl 3-methyl-4-oxo-2-butenoate. This compound is a derivative of butenoic acid and is characterized by the presence of a methyl ester group and a keto group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-methyl-4-oxo-, methyl ester can be achieved through several methods. One common method involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields for a wide range of substrates .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale aldol condensation reactions, followed by purification processes such as distillation or crystallization to obtain the pure product. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-methyl-4-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

2-Butenoic acid, 3-methyl-4-oxo-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-methyl-4-oxo-, methyl ester involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic processes. The presence of the keto and ester groups allows it to participate in various chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenoic acid, 3-methyl-4-oxo-, methyl ester is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-methyl-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-5(4-7)3-6(8)9-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEABLCNUISMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300375
Record name Methyl 3-methyl-4-oxo-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153812-94-3
Record name Methyl 3-methyl-4-oxo-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153812-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-4-oxo-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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